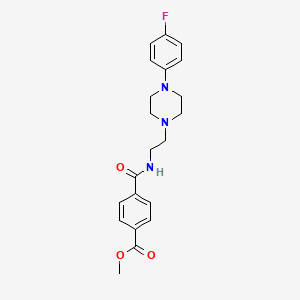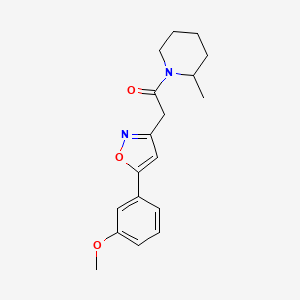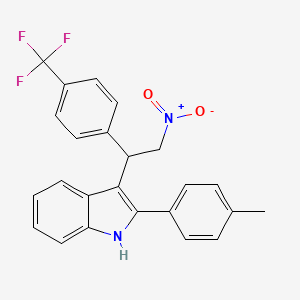
3-(2-nitro-1-(4-(trifluorométhyl)phényl)éthyl)-2-(p-tolyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole is a useful research compound. Its molecular formula is C24H19F3N2O2 and its molecular weight is 424.423. The purity is usually 95%.
BenchChem offers high-quality 3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé présente un intérêt significatif dans la recherche pharmaceutique en raison de ses activités biologiques potentielles. Les chercheurs explorent son utilisation comme composé de tête pour développer de nouveaux médicaments, en particulier pour ses propriétés anti-inflammatoires, analgésiques et anticancéreuses. La présence du groupe trifluorométhyle est connue pour améliorer la stabilité métabolique et la biodisponibilité des agents pharmaceutiques .
Synthèse chimique
Dans le domaine de la chimie organique, ce composé sert d’intermédiaire précieux pour la synthèse de molécules plus complexes. Sa structure unique, comportant à la fois des groupes nitro et trifluorométhyle, en fait un bloc de construction polyvalent pour créer une variété de dérivés avec des applications potentielles dans différentes réactions et processus chimiques .
Science des matériaux
Les propriétés structurelles du composé en font un candidat pour la recherche en science des matériaux, en particulier dans le développement de nouveaux polymères et de matériaux avancés. Sa capacité à former des matériaux stables et performants peut être exploitée pour créer des revêtements, des adhésifs et d’autres matériaux avec une durabilité et une résistance améliorées aux facteurs environnementaux .
Chimie agricole
En chimie agricole, ce composé est étudié pour son utilisation potentielle comme pesticide ou herbicide. Les groupes nitro et trifluorométhyle sont connus pour conférer une activité biologique, qui pourrait être exploitée pour développer de nouveaux produits agrochimiques plus efficaces et respectueux de l’environnement .
Sciences de l’environnement
Les chercheurs explorent les applications potentielles du composé en sciences de l’environnement, en particulier dans la détection et la remédiation des polluants. Ses propriétés chimiques uniques pourraient être utilisées pour développer des capteurs de détection de substances dangereuses ou pour créer des matériaux capables d’absorber et de neutraliser les contaminants environnementaux .
Recherche biochimique
En recherche biochimique, ce composé est étudié pour ses interactions avec diverses molécules biologiques. Sa structure lui permet de se lier à des protéines ou des enzymes spécifiques, ce qui en fait un outil utile pour étudier les voies et les mécanismes biochimiques. Cela peut conduire à une meilleure compréhension des processus de la maladie et au développement de nouvelles stratégies thérapeutiques .
Ces applications mettent en évidence la polyvalence du composé et son impact potentiel dans plusieurs domaines scientifiques. Si vous avez besoin d’informations plus détaillées sur une application spécifique, n’hésitez pas à demander !
Mécanisme D'action
Target of action
Compounds with an indole structure are known to have diverse biological activities . The specific targets of “3-(2-nitro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-(p-tolyl)-1H-indole” would depend on its specific structure and functional groups.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)28-23)20(14-29(30)31)16-10-12-18(13-11-16)24(25,26)27/h2-13,20,28H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQHTXMHWRTNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)
![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)
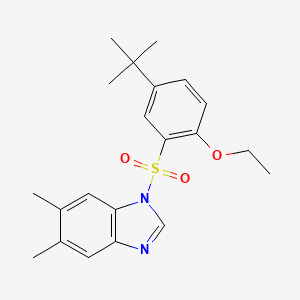
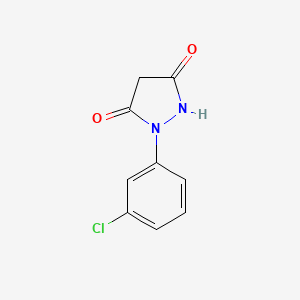
![1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea](/img/structure/B2547871.png)
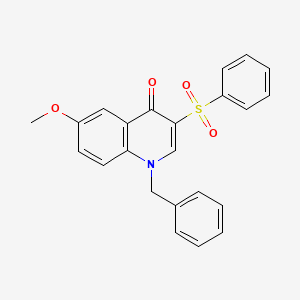
![4-(dipropylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547875.png)

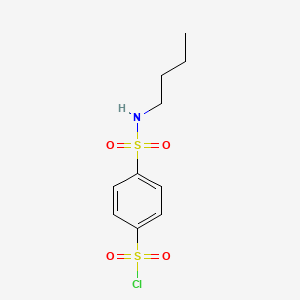
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)
